Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine
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Overview
Description
Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Scientific Research Applications
Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the condensation reaction between 2-furylmethyl chloride and 5-methyl-2-furylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The furan rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Furan, 2-methyl-: A simpler furan derivative with a single methyl group.
Furan, 2-(2-furanylmethyl)-5-methyl-: A related compound with a similar structure but different substitution pattern.
Uniqueness
Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to its dual furan rings connected by a methylene bridge and the presence of an amine group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSWTCZZXWQCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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